Ethane, 1,1-di-o-tolyl-

Catalog No.
S16014711
CAS No.
33268-48-3
M.F
C16H18
M. Wt
210.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane, 1,1-di-o-tolyl-

CAS Number

33268-48-3

Product Name

Ethane, 1,1-di-o-tolyl-

IUPAC Name

1-methyl-2-[1-(2-methylphenyl)ethyl]benzene

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C16H18/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11,14H,1-3H3

InChI Key

QODLNWFFLYSPEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)C2=CC=CC=C2C

Ethane, 1,1-di-o-tolyl- is an organic compound with the molecular formula C16H18C_{16}H_{18} and a molecular weight of approximately 218.31 g/mol. This compound features two o-tolyl groups attached to a central ethane backbone. The presence of the o-tolyl groups, which are derived from toluene, contributes to the compound's unique structural and chemical properties. Ethane, 1,1-di-o-tolyl- is characterized by its aromatic nature due to the benzene rings in the o-tolyl groups, which enhances its stability and reactivity in various chemical processes .

Typical of aromatic compounds. These include:

  • Electrophilic Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution, allowing for the introduction of various substituents onto the benzene rings.
  • Oxidation Reactions: Under certain conditions, this compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction Reactions: Ethane, 1,1-di-o-tolyl- can also be reduced to yield diols or other saturated derivatives .

Ethane, 1,1-di-o-tolyl- can be synthesized through several methods:

  • Condensation Reactions: A common method involves the condensation of o-toluidine with ethylene glycol or similar reagents under acidic conditions.
  • Catalytic Hydrogenation: This method involves hydrogenating appropriate precursors containing double bonds or functional groups that can be converted into the desired compound.
  • Photocatalytic Methods: Recent advancements have introduced photocatalytic methods utilizing visible light and inexpensive catalysts like ferric chloride to synthesize similar compounds efficiently .

Ethane, 1,1-di-o-tolyl- has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.
  • Material Science: Its unique structural properties may allow it to be used in developing new materials with specific thermal or mechanical properties.
  • Research: It can be utilized in studies exploring the reactivity of aromatic compounds and their derivatives .

Interaction studies involving Ethane, 1,1-di-o-tolyl- focus on its reactivity with other chemical species. These studies often explore:

  • Complex Formation: Investigating how Ethane, 1,1-di-o-tolyl- interacts with metal ions or other ligands to form stable complexes.
  • Reactivity Profiles: Understanding how this compound reacts under different conditions (e.g., temperature, solvent) can provide insights into its potential applications in catalysis or material science.

Ethane, 1,1-di-o-tolyl- shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
Ethylene glycolC2H6O2C_2H_6O_2Simple diol used primarily as an antifreeze
TolueneC7H8C_7H_8Aromatic hydrocarbon; a precursor for many chemicals
Diphenyl etherC12H10C_{12}H_{10}Ether compound used as a solvent and in plastics
N,N-DiethylbenzamideC12H15NC_{12}H_{15}NAmide derivative; exhibits different reactivity

Uniqueness

Ethane, 1,1-di-o-tolyl-'s uniqueness lies in its dual o-tolyl substituents that enhance its stability and reactivity compared to simpler compounds like toluene or ethylene glycol. This structural complexity allows for diverse applications in organic synthesis and materials science that are not achievable with less substituted aromatic compounds.

XLogP3

4.9

Exact Mass

210.140850574 g/mol

Monoisotopic Mass

210.140850574 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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